Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-butylbenzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-5-8-16-12-7-6-10(13(17)18-4-2)9-11(12)14-15-16/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRGICBWNWHDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the reaction of 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is explored for potential therapeutic applications, such as antimicrobial and anticancer agents.
Medicine: Research into its pharmacological properties aims to develop new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological processes, depending on the specific target. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and its analogs:
Key Observations:
Butyl-Specific Advantages :
- Enhanced bioavailability due to increased lipophilicity.
- Potential for prolonged half-life in vivo compared to shorter-chain analogs.
Biological Activity
Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS No. 73605-91-1) is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula : C9H9N3O2
Molecular Weight : 191.19 g/mol
IUPAC Name : Ethyl 2H-benzotriazole-5-carboxylate
PubChem CID : 6412359
Boiling Point : 356.8 °C at 760 mmHg
Density : 1.339 g/cm³
Biological Activity Overview
Benzotriazoles, including this compound, are known for their various biological properties such as antimicrobial, antifungal, and anticancer activities. The following sections detail these activities based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of benzotriazole exhibit significant antibacterial properties against various microbial strains. For instance, compounds structurally related to this compound have shown effectiveness against:
- Escherichia coli
- Bacillus subtilis
- Pseudomonas fluorescens
A study highlighted that certain benzotriazole derivatives demonstrated micromolar activity against Entamoeba histolytica, outperforming traditional treatments like metronidazole in some cases .
Anticancer Activity
Benzotriazoles have also been investigated for their anticancer potential. The structure-activity relationship (SAR) studies suggest that modifications in the benzotriazole scaffold can enhance cytotoxic effects against cancer cell lines. For example, compounds with bulky hydrophobic groups exhibited increased activity against various cancer types .
In vitro studies have shown that certain benzotriazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative similar to this compound was found to significantly reduce cell viability in A-431 and Jurkat cell lines .
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cells, promoting apoptosis in cancerous cells.
Study on Antimicrobial Efficacy
In a comparative study involving various benzotriazole derivatives, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 μg/mL after a 72-hour incubation period .
Study on Anticancer Properties
A recent investigation focused on the anticancer properties of benzotriazole derivatives revealed that this compound exhibited an IC50 value of approximately 15 µg/mL against breast cancer cell lines. This suggests a promising potential for further development as an anticancer agent .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Monitoring Technique | Reference |
|---|---|---|---|
| Temperature | 60–80°C | TLC | |
| Reaction Time | 12–24 h | HPLC | |
| Catalyst | H₂SO₄ or K₂CO₃ | ¹H NMR |
Q. Table 2: Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| X-ray Crystallography | Crystal structure determination | |
| ¹³C NMR | Carbon backbone analysis | |
| High-Resolution MS | Molecular weight validation |
Q. How does this compound compare to benzo[d]triazole analogs in stability studies?
- Accelerated Stability Testing :
- Thermal : Heat at 40–60°C for 14 days; monitor degradation via HPLC .
- Photolytic : Expose to UV light (320–400 nm) to assess photosensitivity .
- Key Finding : Bulky N1-substituents (e.g., butyl vs. methyl) reduce hydrolysis rates .
Q. What experimental approaches elucidate its mechanism of action in biological systems?
- Target Identification :
- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins .
- Molecular Docking : AutoDock Vina predicts interactions with enzymes like CYP51 or topoisomerases .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) identifies affected genes post-treatment .
Q. How to assess environmental impact during disposal?
- Biodegradation Tests : OECD 301F protocol measures mineralization in activated sludge .
- Ecotoxicology : Daphnia magna acute toxicity assays determine LC₅₀ values .
- Regulatory Compliance : Follow EPA guidelines for hazardous waste disposal (e.g., incineration) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
